N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide: is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan and Thiophene Derivatives: The initial step involves the preparation of furan-2-yl and thiophene-2-sulfonyl derivatives through standard organic synthesis techniques.
Coupling Reaction: The furan and thiophene derivatives are then coupled using a suitable linker, such as a sulfonyl chloride, under controlled conditions to form the intermediate compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study the interactions of sulfonamide groups with biological targets, such as enzymes and receptors.
Medicine
Medically, the compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways involving sulfonamide groups.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-4-methoxybenzenesulfonamide
- N-(2-thienylmethyl)-4-methoxybenzenesulfonamide
- N-(2-furylmethyl)-2-thiophenesulfonamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWJBMAVZHYBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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